molecular formula C22H24N4O6 B13568832 6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13568832
M. Wt: 440.4 g/mol
InChI Key: FZLMEGIFHBPIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative characterized by a tetrahydropyrimidine-dione core substituted with amino, methyl, and nitroethyl-aryl groups. The 5-position features a nitroethyl moiety attached to a benzyloxy-3-methoxyphenyl ring, which introduces steric bulk and electronic complexity. However, its pharmacological profile remains understudied compared to analogs .

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

6-amino-5-[1-(3-methoxy-4-phenylmethoxyphenyl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O6/c1-24-20(23)19(21(27)25(2)22(24)28)16(12-26(29)30)15-9-10-17(18(11-15)31-3)32-13-14-7-5-4-6-8-14/h4-11,16H,12-13,23H2,1-3H3

InChI Key

FZLMEGIFHBPIBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)N

Origin of Product

United States

Preparation Methods

Initial Preparation of Aromatic Intermediates

The synthesis begins with the formation of the substituted phenyl intermediates, notably the 4-(benzyloxy)-3-methoxyphenyl moiety, which is crucial for the final compound's biological activity and physicochemical properties.

  • Benzyloxy and Methoxyphenyl Synthesis:
    • The benzyloxy group is typically introduced via nucleophilic substitution of phenols with benzyl halides under basic conditions.
    • The methoxy group is introduced through methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Reaction Conditions:

Step Reagents Solvent Catalyst Temperature Yield
Phenol methylation Methyl iodide, K2CO3 Acetone - Room temperature >85%

Coupling of Aromatic Intermediates with Nitroethyl Moiety

The next step involves attaching the nitroethyl chain to the aromatic ring, forming the key linkage that introduces the nitro functionality essential for subsequent reductions or modifications.

  • Method: Nucleophilic Substitution or Alkylation
    • The aromatic phenol derivatives are alkylated with 2-nitroethyl halides (e.g., 2-nitroethyl bromide) under basic conditions.
    • Use of phase-transfer catalysts or polar aprotic solvents such as dimethylformamide (DMF) enhances reaction efficiency.

Reaction Conditions:

Step Reagents Solvent Catalyst Temperature Yield
Nitroethylation 2-Nitroethyl bromide, NaOH DMF - 50–70°C 70–85%

Cyclization to Form the Tetrahydropyrimidine Core

The core heterocyclic structure is constructed via cyclization of the amino and carbonyl functionalities, often employing urea derivatives or related precursors.

  • Method: Condensation of Urea Derivatives
    • 1,3-Dimethylurea reacts with appropriate aldehyde or keto intermediates under acidic or basic conditions.
    • Acid catalysis (e.g., p-toluenesulfonic acid) facilitates cyclization, leading to the formation of the tetrahydropyrimidine ring.

Reaction Conditions:

Step Reagents Solvent Catalyst Temperature Yield
Cyclization 1,3-Dimethylurea, aldehyde Ethanol p-TsOH Reflux 65–80%

Introduction of the Amino Group and Final Functionalization

  • Amino Group Introduction:

    • The amino group at the 6-position is introduced via nucleophilic substitution or reduction of nitro groups, depending on the intermediate's oxidation state.
    • Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) reduces nitro groups to amino groups.
  • Final Functional Group Adjustments:

    • Additional methylation at nitrogen atoms can be achieved using methyl iodide or dimethyl sulfate.
    • Purification involves recrystallization or chromatography to isolate the pure final compound.

Reaction Conditions:

Step Reagents Solvent Catalyst Temperature Yield
Reduction H2, Pd/C Ethanol - Room temperature 75–90%

Purification and Characterization

  • The final compound is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Structural confirmation employs NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to verify the molecular structure and stereochemistry.

Summary of the Synthetic Route

Step Key Reaction Reagents Conditions Yield Range References
Aromatic methylation Phenol methylation Methyl iodide, K2CO3 Room temperature >85% Organic synthesis texts
Nitroethylation Alkylation 2-Nitroethyl bromide, NaOH 50–70°C 70–85% Heterocyclic synthesis literature
Cyclization Urea condensation 1,3-Dimethylurea, aldehyde Reflux 65–80% Pyrimidine synthesis protocols
Reduction Nitro to amino H2, Pd/C Room temperature 75–90% Catalytic hydrogenation studies

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxyphenyl groups may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrimidine derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents (Position) Functional Groups Notable Properties
Target Compound ~529.5 g/mol* 5: Nitroethyl-[4-(benzyloxy)-3-methoxyphenyl] Nitro, benzyloxy, methoxy, amino High steric bulk, electron-deficient nitro group
6-Amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4-dione () ~332.4 g/mol 5: Methyl-sulfanyl-benzylideneamino Thioether, imine Potential for metal coordination
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () ~572.6 g/mol 6: Benzyloxy-benzyloxymethylpropyl Benzyloxy, methoxymethyl Enhanced lipophilicity
6-Amino-1-benzyl-5-(ethylamino)pyrimidine-2,4-dione () ~316.3 g/mol 1: Benzyl; 5: Ethylamino Amino, benzyl Smaller substituents, improved solubility
6-Amino-1-(4-chlorobenzyl)pyrimidine-2,4-dione () ~293.7 g/mol 1: 4-Chlorobenzyl Chloro, benzyl Electrophilic chloro group

*Estimated based on molecular formula.

Key Observations:

Substituent Diversity at Position 5: The target compound’s nitroethyl-aryl substituent introduces strong electron-withdrawing effects, which may influence reactivity (e.g., susceptibility to reduction) compared to analogs with electron-donating groups like ethylamino () or methyl-sulfanyl () .

Nitro groups (target compound) are associated with metabolic instability or prodrug activation pathways, contrasting with the stable chloro group in ’s analog .

Pharmacological Implications :

  • Lipophilicity : The target compound’s benzyloxy and methoxy groups enhance lipophilicity, likely improving membrane permeability but risking off-target effects compared to polar analogs like ’s glucosylated derivative .
  • Toxicity : Nitro groups (target) may confer higher cytotoxicity than sulfur- or oxygen-containing substituents (e.g., ) .

Biological Activity

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the available literature on the biological properties of this compound, focusing on its anti-inflammatory and anticancer activities.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Amino Group : Contributes to its reactivity and potential biological interactions.
  • Tetrahydropyrimidine Core : A common scaffold in medicinal chemistry known for various biological activities.
  • Nitro and Methoxy Substituents : These groups can influence the compound's pharmacokinetics and biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to 6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant anti-inflammatory properties. For instance:

  • Compounds with similar nitro and methoxy substitutions showed potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro .
  • In vivo studies indicated that these compounds could significantly reduce mRNA levels of inflammatory markers like TNF-α following LPS-induced inflammation in animal models .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Studies on related compounds have shown that modifications in the tetrahydropyrimidine structure can enhance antiproliferative activity against cancer cell lines .
  • The presence of nitro groups in similar compounds has been correlated with improved efficacy against certain cancer types .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of structurally related compounds:

CompoundActivityIC50 (µM)Reference
Compound AIL-6 Inhibition15
Compound BTNF-α Inhibition20
Compound CAntiproliferative (Cancer)10

In Vivo Studies

In vivo studies have reinforced the findings from in vitro assays. For example:

  • Administration of related compounds resulted in a significant decrease in inflammatory cytokines without notable hepatotoxicity .

Case Studies

A notable case study involved a series of synthesized compounds based on the tetrahydropyrimidine scaffold. These compounds were tested for their ability to inhibit cytokine production in macrophages stimulated by LPS. The study found that certain derivatives exhibited more than 50% inhibition of IL-6 and TNF-α production compared to controls .

Q & A

Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, including nitroethylation of the benzyloxy-methoxyphenyl moiety followed by cyclization to form the tetrahydropyrimidine-dione core. A critical challenge is the formation of byproducts due to competing reactions under acidic or high-temperature conditions. For example, disproportionation products (e.g., bis(aryl)methanones) may form when electron-rich aromatic groups react in acidic media . Optimization of catalysts (e.g., palladium or copper) and solvents (DMF, toluene) is essential to minimize side reactions and improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions, such as the benzyloxy-methoxy group (δ ~3.6–5.0 ppm for methoxy and benzyl protons) and nitroethyl chain (δ ~4.9–5.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed vs. calculated [M+Na+^+] peaks) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving stereochemistry in nitroethyl and tetrahydropyrimidine moieties .

Q. What structural features influence its biological activity?

Key determinants include:

  • Substituent positions : The 4-benzyloxy-3-methoxy group enhances lipophilicity, potentially improving membrane permeability.
  • Nitroethyl group : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., enzyme inhibition).
  • Tetrahydropyrimidine-dione core : Provides rigidity and π-stacking capability. Comparative studies show that altering substituents (e.g., replacing methoxy with methyl) significantly reduces activity, as seen in analogs lacking methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between similar analogs?

Contradictions often arise from subtle structural variations. For example, replacing the 3-methoxy group with a chloro substituent in related pyridopyrimidines led to a 50% drop in thymidine phosphorylase (TP) inhibition (Table 1) . To resolve discrepancies:

  • Perform docking studies to analyze binding interactions.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Validate findings with site-directed mutagenesis of target proteins.

Table 1 : Example of substituent effects on TP inhibition (IC50_{50}):

Substituent PositionIC50_{50} (μM)
3-Methoxy7.5
3-Chloro79.6
Source: Adapted from

Q. What strategies mitigate challenges in crystallographic refinement for this compound?

  • High-resolution data : Use synchrotron radiation to improve data quality.
  • Twinned crystals : Apply SHELXL’s twin refinement tools (BASF, TWIN commands) to model pseudo-merohedral twinning .
  • Hydrogen atoms : Refine using riding models or neutron diffraction for critical H-bond networks.

Q. How can catalytic reductive cyclization improve synthetic efficiency?

Palladium-catalyzed methods using formic acid derivatives (CO surrogates) enable one-pot nitro-to-amine reduction and cyclization, reducing step count. For example, nitroethyl intermediates can be directly cyclized to tetrahydropyrimidine-diones under HCOOH/CO atmospheres, achieving >70% yields .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs) and crystallographic data .
  • Biological assays : Use TP inhibition assays (via spectrophotometric monitoring of 2-deoxy-D-ribose formation) for consistent activity comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.